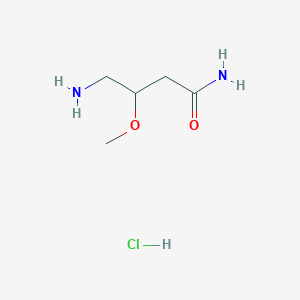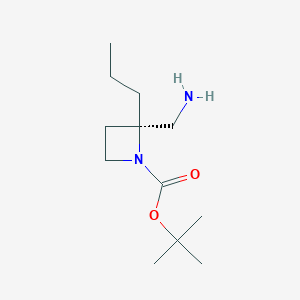![molecular formula C24H40N4O7S B1382308 (3aS,4S,6aR)-hexahydro-2-oxo-N-(15-oxo-3,6,9,12-tetraoxa-16-azanonadec-18-yn-1-yl)-1H-thieno[3,4-d]imidazole-4-pentanamide CAS No. 1006592-45-5](/img/structure/B1382308.png)
(3aS,4S,6aR)-hexahydro-2-oxo-N-(15-oxo-3,6,9,12-tetraoxa-16-azanonadec-18-yn-1-yl)-1H-thieno[3,4-d]imidazole-4-pentanamide
Übersicht
Beschreibung
(3aS,4S,6aR)-hexahydro-2-oxo-N-(15-oxo-3,6,9,12-tetraoxa-16-azanonadec-18-yn-1-yl)-1H-thieno[3,4-d]imidazole-4-pentanamide is a useful research compound. Its molecular formula is C24H40N4O7S and its molecular weight is 528.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3aS,4S,6aR)-hexahydro-2-oxo-N-(15-oxo-3,6,9,12-tetraoxa-16-azanonadec-18-yn-1-yl)-1H-thieno[3,4-d]imidazole-4-pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aS,4S,6aR)-hexahydro-2-oxo-N-(15-oxo-3,6,9,12-tetraoxa-16-azanonadec-18-yn-1-yl)-1H-thieno[3,4-d]imidazole-4-pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Protein Labeling
Biotin-PEG4-amide-Alkyne is extensively used in protein labeling. It reacts with primary amines, such as lysine side chains or polypeptide N-termini, allowing for the biotinylation of antibodies or other proteins. This modification facilitates the detection or purification of the labeled proteins using streptavidin or avidin probes .
Click Chemistry
This compound serves as a non-cleavable, alkyne-activated biotinylation reagent. It can be reacted with azides via a copper-catalyzed click reaction to produce a stable triazole linkage . This reaction is pivotal in the synthesis of complex molecules for various biochemical applications.
Molecular Probes
In the development of molecular probes, Biotin-PEG4-amide-Alkyne is used to selectively label azide-containing molecules like DNA, oligonucleotides, and proteins. The biotinylated molecules can then be detected or purified through their affinity to biotin-binding proteins such as NeutrAvidin .
Drug Discovery
The compound is a key linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are molecules designed to degrade specific proteins of interest in cells, which is a promising approach in targeted drug discovery .
Affinity Purification
Due to its ability to bind to streptavidin with high affinity, Biotin-PEG4-amide-Alkyne is used in affinity purification methods. This application is crucial in isolating biotinylated compounds from complex biological mixtures .
Diagnostic Research
In diagnostic research, Biotin-PEG4-amide-Alkyne can be used to attach biotin to various biomolecules, which are then incorporated into diagnostic assays. The high-affinity binding to streptavidin allows for enhanced detection sensitivity .
Nanotechnology
The compound’s biotinylation capability is exploited in nanotechnology to functionalize nanoparticles. This enables the targeted delivery of therapeutic agents or the creation of diagnostic tools at the nanoscale .
Cell Surface Modification
Biotin-PEG4-amide-Alkyne is used to modify cell surfaces with biotin. This modification allows for cell sorting or tracking in various biological studies, leveraging the strong interaction between biotin and streptavidin .
Eigenschaften
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-oxo-3-(prop-2-ynylamino)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N4O7S/c1-2-8-25-22(30)7-10-32-12-14-34-16-17-35-15-13-33-11-9-26-21(29)6-4-3-5-20-23-19(18-36-20)27-24(31)28-23/h1,19-20,23H,3-18H2,(H,25,30)(H,26,29)(H2,27,28,31)/t19-,20-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLJWRIKUZDUPV-JTAQYXEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aS,4S,6aR)-hexahydro-2-oxo-N-(15-oxo-3,6,9,12-tetraoxa-16-azanonadec-18-yn-1-yl)-1H-thieno[3,4-d]imidazole-4-pentanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl N-[1-(ethylamino)propan-2-yl]carbamate](/img/structure/B1382226.png)
![tert-butyl N-{[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B1382228.png)

![1-[1-methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B1382232.png)








![3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1382247.png)